molecular formula C17H20N2O5 B7744108 3-Ethyl 6-methyl 4-[(3-hydroxypropyl)amino]quinoline-3,6-dicarboxylate

3-Ethyl 6-methyl 4-[(3-hydroxypropyl)amino]quinoline-3,6-dicarboxylate

Cat. No.: B7744108
M. Wt: 332.4 g/mol
InChI Key: DYNJCRSJIBANHL-UHFFFAOYSA-N
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Description

The compound 3-ethyl 6-methyl 4-[(3-hydroxypropyl)amino]quinoline-3,6-dicarboxylate (CAS: 384350-93-0) is a quinoline derivative featuring a dicarboxylate ester backbone with ethyl and methyl ester groups at positions 3 and 6, respectively. This structural motif is common in medicinal chemistry, where quinoline derivatives are explored for antimicrobial, anticancer, and kinase-inhibitory properties .

Properties

IUPAC Name

3-O-ethyl 6-O-methyl 4-(3-hydroxypropylamino)quinoline-3,6-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5/c1-3-24-17(22)13-10-19-14-6-5-11(16(21)23-2)9-12(14)15(13)18-7-4-8-20/h5-6,9-10,20H,3-4,7-8H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYNJCRSJIBANHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NCCCO)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl 6-methyl 4-[(3-hydroxypropyl)amino]quinoline-3,6-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with aniline derivatives, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification processes such as recrystallization and chromatography are essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl 6-methyl 4-[(3-hydroxypropyl)amino]quinoline-3,6-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, affecting its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various hydroquinoline derivatives.

Scientific Research Applications

3-Ethyl 6-methyl 4-[(3-hydroxypropyl)amino]quinoline-3,6-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for drug development and biochemical studies.

    Medicine: Potential therapeutic applications include its use as an antimicrobial, anticancer, and anti-inflammatory agent.

    Industry: It can be used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Ethyl 6-methyl 4-[(3-hydroxypropyl)amino]quinoline-3,6-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Compound Name (CAS/ID) Substituent at 4-Position Molecular Formula Molecular Weight (g/mol) Key Features
Target compound (384350-93-0) 3-hydroxypropylamino C₁₉H₂₃N₂O₆ 375.40 Hydrophilic due to -OH group
O3-ethyl O6-methyl 4-(3-acetylanilino)... (1003856) 3-acetylanilino C₂₂H₂₀N₂O₅ 392.41 Lipophilic acetyl group enhances membrane permeability
3-ethyl 6-methyl 4-{[3-(dimethylamino)propyl]amino}... (457938-05-5) [3-(dimethylamino)propyl]amino C₂₀H₂₆N₃O₄ 378.44 Tertiary amine increases basicity and solubility in acidic conditions
3-O-ethyl 6-O-methyl 4-(4-butoxyanilino)... (384376-14-1) 4-butoxyanilino C₂₃H₂₅N₂O₅ 409.46 Butoxy chain enhances hydrophobicity

Structural and Functional Insights

  • Hydrophilicity vs. Lipophilicity: The target compound’s 3-hydroxypropyl group improves water solubility compared to the lipophilic 3-acetylanilino () and 4-butoxyanilino () analogues. This property is critical for bioavailability in aqueous biological systems.
  • Electronic Effects: The dimethylamino group in 457938-05-5 introduces a basic nitrogen, which may enhance interaction with negatively charged biological targets (e.g., DNA or enzymes) .
  • Steric Considerations: Bulky substituents like 4-butoxyanilino (384376-14-1) could hinder binding to compact active sites, whereas the smaller hydroxypropyl group in the target compound may allow better target engagement .

Biological Activity

3-Ethyl 6-methyl 4-[(3-hydroxypropyl)amino]quinoline-3,6-dicarboxylate is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This compound has attracted attention for its potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, synthesizing findings from various studies and highlighting its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

The chemical structure of 3-Ethyl 6-methyl 4-[(3-hydroxypropyl)amino]quinoline-3,6-dicarboxylate can be represented as follows:

C20H22N2O5\text{C}_{20}\text{H}_{22}\text{N}_{2}\text{O}_{5}

This compound features a quinoline backbone with ethyl and methyl substitutions, along with a hydroxypropyl amino group. Its unique structure contributes to its biological properties.

Biological Activity Overview

Quinoline derivatives have been extensively studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific biological activities of 3-Ethyl 6-methyl 4-[(3-hydroxypropyl)amino]quinoline-3,6-dicarboxylate include:

  • Antimicrobial Activity : Studies indicate that quinoline derivatives exhibit significant antibacterial properties. For instance, compounds similar to 3-Ethyl 6-methyl 4-[(3-hydroxypropyl)amino]quinoline-3,6-dicarboxylate have shown effectiveness against various strains of bacteria. In vitro tests demonstrated that certain derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
  • Anticancer Activity : Research has highlighted the potential of quinoline derivatives in cancer treatment. In vitro studies revealed that related compounds could induce apoptosis in cancer cell lines through mechanisms involving the inhibition of specific enzymes like sirtuins . The ability to modulate these pathways positions this compound as a candidate for further anticancer drug development.
  • Anti-inflammatory Effects : Quinoline derivatives have also been evaluated for their anti-inflammatory properties. Compounds structurally related to 3-Ethyl 6-methyl 4-[(3-hydroxypropyl)amino]quinoline-3,6-dicarboxylate demonstrated significant inhibition of nitric oxide production in lipopolysaccharide-stimulated macrophages . This suggests a mechanism involving the downregulation of inducible nitric oxide synthase (iNOS).

The mechanisms through which 3-Ethyl 6-methyl 4-[(3-hydroxypropyl)amino]quinoline-3,6-dicarboxylate exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The compound may interact with various enzymes involved in metabolic pathways associated with disease progression. For example, it can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.
  • Receptor Interaction : It may bind to specific receptors or proteins within cells, altering their activity and leading to downstream effects that contribute to its therapeutic actions.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 3-Ethyl 6-methyl 4-[(3-hydroxypropyl)amino]quinoline-3,6-dicarboxylate, it is essential to compare it with other quinoline derivatives:

Compound NameStructureBiological ActivityNotes
ChloroquineChloroquineAntimalarialWell-established drug
Quinoline N-OxideQuinoline N-OxideAntimicrobialOxidized derivative
3-Ethyl 6-methyl...-Antimicrobial, anticancerNovel therapeutic candidate

Case Studies

Several case studies have been conducted on quinoline derivatives that provide insights into their biological activities:

  • Anticancer Studies : A study evaluating various quinoline derivatives found that certain structural modifications enhanced their cytotoxicity against different cancer cell lines. The study suggested that the introduction of specific functional groups could significantly affect the anticancer activity .
  • Antimicrobial Efficacy : Another research project focused on the synthesis and evaluation of quinoline derivatives against microbial pathogens. The results indicated that modifications at the amino position improved antibacterial potency .

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